(4R)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole
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Overview
Description
(4R)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a difluorobut-3-en-1-yl group, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the difluorobut-3-en-1-yl group, and the attachment of the ethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4R)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(4R)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4R)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (4R)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-methyl-4,5-dihydro-1,3-thiazole
- (4R)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-propyl-4,5-dihydro-1,3-thiazole
Uniqueness
(4R)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
824391-32-4 |
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Molecular Formula |
C9H13F2NS2 |
Molecular Weight |
237.3 g/mol |
IUPAC Name |
(4R)-2-(4,4-difluorobut-3-enylsulfanyl)-4-ethyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C9H13F2NS2/c1-2-7-6-14-9(12-7)13-5-3-4-8(10)11/h4,7H,2-3,5-6H2,1H3/t7-/m1/s1 |
InChI Key |
PWQJHDHTKMGIOY-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@@H]1CSC(=N1)SCCC=C(F)F |
Canonical SMILES |
CCC1CSC(=N1)SCCC=C(F)F |
Origin of Product |
United States |
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